molecular formula C18H17N3O2 B10986909 N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzamide

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzamide

Cat. No.: B10986909
M. Wt: 307.3 g/mol
InChI Key: ZLUFNIOLVQGMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzamide: is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, featuring a cyclopropyl group and a methoxybenzamide moiety, contributes to its distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the benzimidazole derivative with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • Mechanism of Action : Compounds similar to N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzamide have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy due to its role in purine synthesis. Research indicates that benzimidazole derivatives can exhibit significant anticancer properties by inducing apoptosis in cancer cells.
    • Case Studies : In vitro studies have demonstrated that related compounds exhibit IC50_{50} values lower than standard chemotherapeutics like 5-fluorouracil, suggesting enhanced efficacy against specific cancer cell lines such as HCT116 (human colorectal carcinoma) .
  • Antimicrobial Properties
    • Evaluation : The antimicrobial efficacy of this compound has been assessed against various bacterial and fungal strains. Results indicate significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
    • Data Summary : Minimum inhibitory concentrations (MICs) were reported in studies, showing promising results against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
  • Enzyme Inhibition Studies
    • Target Enzymes : The compound has been evaluated for its ability to inhibit specific enzymes implicated in metabolic pathways, including those involved in the biosynthesis of nucleotides.
    • Results : Preliminary findings suggest that the compound can effectively inhibit enzyme activity, which is crucial for further pharmacological applications .
Activity TypeTarget Organism/Cell LineAssay MethodResults
AnticancerHCT116Sulforhodamine B assayIC50_{50} = 5.85 µM
AntimicrobialVarious BacteriaTube dilution methodMIC = 1.27 µM (B. subtilis)
Enzyme InhibitionDHFREnzyme activity assaySignificant inhibition noted

Case Studies

  • Anticancer Efficacy
    • A study conducted on various benzimidazole derivatives revealed that compounds structurally similar to this compound exhibited superior anticancer activity compared to traditional agents. The focus was on the modulation of apoptotic pathways and cell cycle arrest mechanisms.
  • Antimicrobial Activity
    • In a comparative study, this compound was tested alongside standard antibiotics against clinical isolates of resistant bacterial strains. The results indicated not only efficacy but also a potential synergistic effect when combined with other antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit enzyme activity or disrupt cell membrane integrity. In anticancer research, it can interfere with microtubule formation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzamide may exhibit unique biological activities due to the presence of the methoxy group at the 3-position. This structural variation can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Biological Activity

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O2, with a molecular weight of approximately 307.3 g/mol. The compound features a benzimidazole core fused with a cyclopropyl group and a methoxybenzamide substituent, which may enhance its pharmacological properties by improving lipophilicity and cellular uptake.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. Compounds containing benzimidazole derivatives are known for their diverse pharmacological effects, including:

  • Antitumor Activity : The compound has been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Similar compounds have demonstrated the ability to inhibit specific kinases associated with tumor proliferation .
  • Mechanism of Action : The exact mechanism through which this compound exerts its anticancer effects is still under investigation. However, it is believed to involve the inhibition of key enzymes and receptors that play critical roles in cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity. The presence of the cyclopropyl group is significant as it can enhance potency and selectivity while potentially reducing off-target effects. Understanding the SAR is crucial for optimizing the compound's efficacy:

Structural Feature Impact on Activity
Benzimidazole CoreProvides a scaffold for biological activity
Cyclopropyl GroupEnhances lipophilicity and cellular uptake
Methoxy SubstituentModulates electronic properties, influencing reactivity

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Benzimidazole Core : This can be achieved through condensation reactions involving o-phenylenediamine and appropriate carboxylic acids.
  • Cyclopropyl Substitution : Introduction of the cyclopropyl group can occur via cyclopropanation reactions.
  • Methoxybenzamide Formation : The final step involves acylation with methoxybenzoic acid derivatives to yield the target compound.

Case Studies

Recent research has highlighted the potential of this compound in various biological assays:

  • In Vitro Anticancer Assays : Studies have shown that this compound exhibits potent inhibitory effects against several cancer cell lines, demonstrating IC50 values comparable to established anticancer agents .
  • Enzymatic Inhibition Studies : The compound has been evaluated for its ability to inhibit key enzymes involved in cancer metabolism, showing promising results that warrant further exploration .

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-(2-cyclopropyl-3H-benzimidazol-5-yl)-3-methoxybenzamide

InChI

InChI=1S/C18H17N3O2/c1-23-14-4-2-3-12(9-14)18(22)19-13-7-8-15-16(10-13)21-17(20-15)11-5-6-11/h2-4,7-11H,5-6H2,1H3,(H,19,22)(H,20,21)

InChI Key

ZLUFNIOLVQGMQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.